molecular formula C18H16Cl2N2O B13984299 1-[3-(4-Chlorophenoxy)-2-(4-chlorophenyl)propyl]imidazole CAS No. 64009-76-3

1-[3-(4-Chlorophenoxy)-2-(4-chlorophenyl)propyl]imidazole

Cat. No.: B13984299
CAS No.: 64009-76-3
M. Wt: 347.2 g/mol
InChI Key: VBYLRNGSDRMLGR-UHFFFAOYSA-N
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Description

1-[3-(4-Chlorophenoxy)-2-(4-chlorophenyl)propyl]imidazole is a synthetic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of chlorophenyl and chlorophenoxy groups attached to a propyl chain, which is further linked to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Chlorophenoxy)-2-(4-chlorophenyl)propyl]imidazole typically involves the following steps:

    Formation of the Propyl Chain: The initial step involves the preparation of the propyl chain with chlorophenyl and chlorophenoxy substituents. This can be achieved through a series of substitution reactions, where appropriate chlorophenyl and chlorophenoxy precursors are reacted with a propyl halide under basic conditions.

    Cyclization to Form Imidazole Ring: The propyl chain is then subjected to cyclization reactions to form the imidazole ring. This can be done using reagents such as ammonium acetate and acetic acid under reflux conditions. The reaction typically proceeds through the formation of an intermediate, which undergoes cyclization to yield the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production would require careful control of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Chlorophenoxy)-2-(4-chlorophenyl)propyl]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of oxidized derivatives with altered chemical properties.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can result in the formation of reduced derivatives with different functional groups.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the imidazole ring or the propyl chain are replaced by other functional groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives with varying chemical and biological properties.

Scientific Research Applications

1-[3-(4-Chlorophenoxy)-2-(4-chlorophenyl)propyl]imidazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and molecular mechanisms.

    Medicine: The compound is explored for its potential therapeutic properties. Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. Research is ongoing to evaluate the efficacy and safety of this compound in various medical applications.

    Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its chemical stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 1-[3-(4-Chlorophenoxy)-2-(4-chlorophenyl)propyl]imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, imidazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. The compound’s chlorophenyl and chlorophenoxy groups may enhance its binding affinity and specificity for certain targets, contributing to its biological activity.

Comparison with Similar Compounds

1-[3-(4-Chlorophenoxy)-2-(4-chlorophenyl)propyl]imidazole can be compared with other imidazole derivatives, such as:

    1-(4-Chlorophenyl)-2-(4-chlorophenyl)imidazole: This compound lacks the propyl chain and chlorophenoxy group, resulting in different chemical and biological properties.

    1-(4-Chlorophenoxy)-2-(4-chlorophenyl)imidazole: This compound lacks the propyl chain, which may affect its reactivity and interactions with molecular targets.

    1-(4-Chlorophenyl)-2-(4-chlorophenoxy)imidazole: This compound has a different arrangement of substituents, leading to variations in its chemical behavior and biological activity.

The uniqueness of this compound lies in its specific combination of substituents and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

64009-76-3

Molecular Formula

C18H16Cl2N2O

Molecular Weight

347.2 g/mol

IUPAC Name

1-[3-(4-chlorophenoxy)-2-(4-chlorophenyl)propyl]imidazole

InChI

InChI=1S/C18H16Cl2N2O/c19-16-3-1-14(2-4-16)15(11-22-10-9-21-13-22)12-23-18-7-5-17(20)6-8-18/h1-10,13,15H,11-12H2

InChI Key

VBYLRNGSDRMLGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CN2C=CN=C2)COC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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